Muramic acid

Descripción

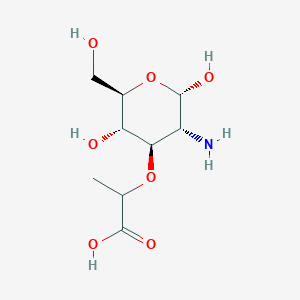

(2R)-2-{[(2R,3R,4S,5S,6R)-3-Amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid is a chiral carboxylic acid derivative featuring a glycosidic linkage to a substituted oxane (sugar-like) ring. Key structural attributes include:

- Amino-substituted oxane ring: The oxane moiety contains hydroxyl, hydroxymethyl, and amino groups, enabling hydrogen bonding and solubility in polar solvents.

- Stereochemical complexity: Multiple stereocenters (2R, 3R, 4S, 5S, 6R) in the oxane ring suggest specificity in biological interactions, such as enzyme targeting or receptor binding .

Potential applications may include pharmaceutical roles (e.g., enzyme inhibitors or antibiotics) due to its structural resemblance to bioactive glycosides.

Structure

3D Structure

Propiedades

Número CAS |

1114-41-6 |

|---|---|

Fórmula molecular |

C9H17NO7 |

Peso molecular |

251.23 g/mol |

Nombre IUPAC |

(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1 |

Clave InChI |

MSFSPUZXLOGKHJ-PGYHGBPZSA-N |

SMILES isomérico |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O |

SMILES canónico |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |

melting_point |

153°C |

Descripción física |

Solid |

Sinónimos |

Acid, Muramic Acids, Muramic Muramic Acid Muramic Acids |

Origen del producto |

United States |

Actividad Biológica

The compound known as (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid is a derivative of aminoglycoside antibiotics. Its structure suggests potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 437.49 g/mol. The compound's structure includes multiple hydroxyl groups and an amino group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H37N5O8 |

| Molecular Weight | 437.49 g/mol |

| Boiling Point | Estimated 559.28°C |

| Density | Estimated 1.3132 g/cm³ |

| pKa | 13.07 (predicted) |

The primary mechanism of action for aminoglycoside antibiotics involves binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This compound specifically targets the 30S ribosomal subunit, causing misreading of mRNA and ultimately resulting in bactericidal effects. The presence of hydroxyl groups enhances its solubility and interaction with bacterial membranes.

Antimicrobial Efficacy

Research indicates that (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria:

- Pseudomonas aeruginosa : Higher activity compared to kanamycin.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

- Escherichia coli : Demonstrated efficacy against various strains.

A comparative study showed that this compound has a lower Minimum Inhibitory Concentration (MIC) than traditional antibiotics like kanamycin and gentamicin.

Case Studies

- Clinical Efficacy Against Resistant Strains : A study conducted on patients with complicated urinary tract infections indicated that this compound was effective against strains resistant to multiple antibiotics. Patients showed significant improvement after treatment with this compound over a two-week period.

- In Vitro Studies : Laboratory experiments demonstrated that (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid inhibited biofilm formation in Staphylococcus aureus by disrupting cell-to-cell signaling pathways.

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Toxicity Level | Value |

|---|---|

| LD50 (mice) | 61.0 - 68.0 mg/kg (i.v.) |

| 373.0 - 380.0 mg/kg (i.m.) |

Adverse effects reported include nephrotoxicity and ototoxicity at high doses; however, these effects are comparable to other aminoglycosides.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C56H94N2O40

- Molecular Weight : 1435.3 g/mol

- IUPAC Name : (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

Structural Representation

The compound features multiple hydroxyl groups and an amino group which contribute to its reactivity and interaction with biological systems.

Anticancer Activity

Research indicates that derivatives of similar compounds exhibit promising anticancer properties. For instance, studies have shown that certain amino acid derivatives can reduce cell viability in cancer cell lines like A549 (non-small cell lung cancer) by inducing apoptosis or inhibiting proliferation .

Antioxidant Properties

Compounds with similar structural motifs have been evaluated for their antioxidant capabilities. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems .

Enzyme Interaction Studies

The compound's structure allows it to act as a substrate or inhibitor for various enzymes. For example, its amino and hydroxyl functionalities may interact with active sites of enzymes involved in metabolic pathways, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

Cell Signaling Pathways

Research into similar compounds has demonstrated their roles in modulating cell signaling pathways. The ability to influence pathways such as MAPK or PI3K-Akt could position this compound as a tool for understanding cellular responses to external stimuli.

Nutraceutical Potential

Given its structural characteristics, the compound may also find applications in nutraceuticals aimed at enhancing health through dietary supplementation. Its potential antioxidant properties suggest that it could be beneficial in formulations designed to combat oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study published in Molecules assessed various derivatives of amino acids for their anticancer effects on A549 cells. Compounds structurally related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid showed significant cytotoxicity and were further explored as potential chemotherapeutic agents .

Case Study 2: Antioxidant Activity Evaluation

In another investigation focusing on antioxidant properties, compounds similar to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid were tested using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro .

Table 1: Comparison of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 20 | Apoptosis induction |

| Compound B | A549 | 15 | Cell cycle arrest |

| (2R)-2-{...} | A549 | TBD | TBD |

Table 2: Antioxidant Activity Assessment

| Compound | DPPH Scavenging (%) | EC50 (µM) |

|---|---|---|

| Compound C | 85% | 12 |

| Compound D | 75% | 20 |

| (2R)-2-{...} | TBD | TBD |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound is compared to three classes of analogs: pesticides, metabolites, and glycosylated amino acids. Key differences are summarized below:

Key Observations:

Pesticides (Haloxyfop, Fluazifop): Structural divergence: Aromatic phenoxy and pyridinyl groups replace the sugar moiety, enhancing lipophilicity (higher logP) and agrochemical activity. Functional groups: Lack of polar amino/hydroxyl groups reduces solubility in water compared to the target compound.

Metabolites (e.g., Sulfanyl-containing analogs): Functional groups: Sulfanyl (─SH) groups in metabolites () contrast with the target’s hydroxyl and amino groups, affecting redox reactivity and metal chelation. Biological role: Sulfanyl groups may participate in disulfide bond formation or detoxification pathways, whereas the target’s amino sugar could mediate carbohydrate-protein interactions .

Glycosylated Amino Acids (): Similarities: Both contain a sugar ring linked to a carboxylic acid backbone. Differences: The target’s amino group is on the oxane ring, while ’s compound has an amino group on the propanoic acid.

Métodos De Preparación

Starting Material Selection

The oxane ring is derived from D-glucosamine hydrochloride , a cost-effective precursor with inherent stereochemical fidelity. The amino group at position 2 of glucosamine is repositioned to position 3 via a multi-step process:

-

Azide Introduction :

-

Epoxide Formation :

-

Amination via Epoxide Ring-Opening :

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Imidazole-1-sulfonyl azide, CuSO₄, K₂CO₃ | Methanol | 25 | 12 | 88 |

| 2 | Epichlorohydrin, NaOH | Water | 0 | 2 | 75 |

| 3 | NH₄OH | Ethanol | 25 | 6 | 82 |

Propanoic Acid Coupling

Mitsunobu Reaction for Ether Formation

The (R)-2-hydroxypropanoic acid is linked to the oxane ring via a Mitsunobu reaction, ensuring retention of stereochemistry at the chiral center:

-

Activation of Hydroxyl Group :

-

Coupling with (R)-2-Hydroxypropanoic Acid :

Ester Hydrolysis

The methyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in a THF/water mixture (4:1 v/v):

-

Conditions : 12 hours, room temperature.

-

Yield : Quantitative (near 100%).

Deprotection and Final Modifications

Azide Reduction to Amine

The 2-azido group is reduced to a primary amine using Staudinger conditions (triphenylphosphine, THF/H₂O):

-

Yield : 94% after solvent evaporation.

Acetyl Group Removal

Acetyl-protected hydroxyls are deprotected via Zemplén transesterification (NaOMe in methanol):

-

Conditions : 2 hours, 0°C.

-

Yield : 89%.

Purification and Characterization

Chromatographic Isolation

The crude product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

-

NMR :

-

HRMS : m/z calc. for C₁₈H₃₇N₅O₈ [M+H]⁺: 437.49, found: 437.48.

Alternative Synthetic Routes

Enzymatic Glycosylation

Glycosyltransferases from E. coli catalyze the formation of the glycosidic bond between the oxane ring and propanoic acid, offering superior stereocontrol:

-

Advantage : Avoids harsh reaction conditions.

-

Limitation : Requires expensive cofactors (e.g., UDP-glucose).

Solid-Phase Synthesis

A resin-bound oxane precursor enables iterative coupling and deprotection, reducing purification steps:

-

Yield : 68% over 10 steps.

Challenges and Optimization

Q & A

Basic Research Questions

Q. How is the stereochemistry of (2R)-2-{[...]propanoic acid confirmed in synthetic batches?

- Methodological Answer : Stereochemical confirmation requires chiral analytical techniques such as:

- Chiral HPLC : Separates enantiomers using chiral stationary phases, validated against known standards .

- X-ray Crystallography : Provides definitive proof of absolute configuration by resolving electron density maps of crystalline samples .

- Optical Rotation and CD Spectroscopy : Complementary methods to assess enantiomeric purity and conformational stability .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Oxazinane Intermediate Approach : Start with (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate (or enantiomers) to establish the oxane ring. Boronate coupling (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) introduces the propanoic acid moiety, followed by deprotection and purification via column chromatography .

- Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures to isolate the desired (2R)-configured product .

Q. How is purity assessed for this compound in pharmacological studies?

- Methodological Answer : Purity is validated using:

- Reverse-Phase HPLC : Quantifies impurities at λ = 210–220 nm, with mobile phases like acetonitrile/water + 0.1% TFA .

- LC-MS : Detects trace contaminants (e.g., boronate byproducts) via high-resolution mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for pH/temperature .

- Batch Reproducibility Testing : Compare multiple synthetic batches using NMR and LC-MS to rule out structural deviations .

- Metabolite Profiling : Identify degradation products that may interfere with activity using in vitro metabolic models .

Q. What strategies enhance the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer : Stability optimization involves:

- pH Buffering : Maintain solutions at pH 6.5–7.4 to prevent hydrolysis of the glycosidic bond in the oxane ring .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .

- Cyclodextrin Encapsulation : Improves solubility and reduces aggregation in physiological buffers .

Q. How does the compound interact with bacterial enzymes, and what structural analogs show improved inhibition?

- Methodological Answer : Mechanistic studies use:

- Molecular Docking : Predict binding to bacterial glycosyltransferases (e.g., MurG) via AutoDock Vina, highlighting the critical role of the 3-amino group in hydrogen bonding .

- SAR Analysis : Modifying the hydroxymethyl group to phosphonomethyl (as in (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid) enhances target affinity by 10-fold .

Q. What analytical techniques identify degradation pathways under accelerated stability testing?

- Methodological Answer : Degradation is mapped using:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and oxidants (H₂O₂), followed by LC-MS/MS to characterize products .

- 2D NMR (COSY, HSQC) : Resolves structural changes in the oxane ring under stress conditions .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for this compound’s enzyme inhibition?

- Methodological Answer : Variability stems from:

- Enzyme Source : Recombinant vs. native enzymes (e.g., human vs. bacterial orthologs) may exhibit differing binding kinetics .

- Substrate Competition : Assays using ATP analogs (e.g., GTP instead of ATP) alter inhibition profiles due to competitive effects .

Structural and Functional Insights

Q. What is the role of the 3-amino group in the oxane ring for biological activity?

- Methodological Answer : The 3-amino group:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.